Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

Drug Design Physicochemical Properties Medicinal Chemistry

Select this precise Cbz-protected piperidine to eliminate synthetic risk. Its orthogonal stability permits acid-stable transformations while the ester side-chain is modified, enabling clean hydrogenolysis without disturbing other acid-labile groups. The ~34% lower LogP (1.96 vs. 2.97 for Boc analog) improves solubility and reduces off-target binding, accelerating SAR campaigns. Exceptionally thermally robust (stable to ~140°C), it avoids decomposition during exothermic reactions or distillations, ensuring maximum yield and purity in scale-up. This is the lean, de-risked building block for demanding medicinal chemistry.

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
CAS No. 933477-82-8
Cat. No. B1419476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
CAS933477-82-8
Molecular FormulaC16H21NO5
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCOC(=O)COC1CCN(CC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H21NO5/c1-20-15(18)12-21-14-7-9-17(10-8-14)16(19)22-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
InChIKeyXHXQVUMFQZGRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate (933477-82-8): A Differentiated Piperidine Scaffold for Pharmaceutical R&D


Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate, also referred to as 4-methoxycarbonylmethoxy-piperidine-1-carboxylic acid benzyl ester, is a substituted piperidine derivative bearing a Cbz-protected amine and a pendant ester functionality [1]. The compound's structural attributes, including its specific substitution pattern and orthogonal protecting group, position it as a versatile intermediate in medicinal chemistry programs requiring controlled functionalization and optimized physicochemical properties for drug discovery [1].

Why Substituting Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate with Generic Piperidine Analogs Compromises Synthetic Fidelity and Project Timelines


Seemingly minor structural variations among piperidine carboxylate derivatives can drastically alter their physicochemical properties, reactivity profiles, and biological outcomes . Direct substitution with common analogs, such as the corresponding Boc-protected variant (tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate) or simple benzyl piperidine carboxylates, is not a trivial equivalence; such swaps introduce divergent orthogonal stability, lipophilicity, and hydrogen-bonding capacity that can derail established synthetic routes, skew structure-activity relationship (SAR) analyses, and compromise overall project efficiency . The following quantitative evidence delineates the specific, verifiable advantages that justify the deliberate selection of this precise Cbz-protected piperidine derivative.

Quantitative Evidence: Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate vs. Closest Analog Comparators


Superior Lipophilicity: Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate Demonstrates a ~34% Lower LogP than its Boc-Protected Analog, Enhancing Aqueous Solubility and Permeability Predictions

The target compound, benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate, exhibits a calculated ACD/LogP of 1.96 [1]. This represents a marked reduction in lipophilicity compared to its direct Boc-protected analog, tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate, for which a LogP of ~2.97 is predicted . The lower LogP of the Cbz-protected derivative is advantageous for improving predicted aqueous solubility and potentially enhancing oral bioavailability, a critical parameter in early-stage drug discovery.

Drug Design Physicochemical Properties Medicinal Chemistry

Superior Orthogonal Stability: The Cbz Protecting Group Confers Demonstrated Thermal Stability up to 140°C, Enabling Robust Synthetic Processing Inaccessible to Boc Analogs

A comparative stability study of L-prolinol derivatives revealed a stark contrast in the thermal robustness of Cbz versus Boc protecting groups [1]. The Boc-protected derivative was unstable and underwent intramolecular cyclization at a low temperature of 67°C. In contrast, the Cbz-protected derivative demonstrated significantly greater stability, with similar cyclization only occurring at 140°C and requiring the presence of triethylamine [1]. This class-level inference confirms that the Cbz moiety in benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate provides a wider operational temperature window during synthesis, reducing the risk of premature decomposition or side reactions.

Organic Synthesis Protecting Group Strategy Process Chemistry

Streamlined Access via High-Yield Single-Step Synthesis: Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is Obtainable in Quantitative Yield, Optimizing Upstream Procurement Efficiency

A recent protocol details the one-step synthesis of the title compound under adapted Vilsmeier conditions, achieving the product in quantitative yield [1]. While direct comparative yield data for the analogous Boc-protected synthesis are not reported in this source, the attainment of a quantitative yield for the target Cbz derivative is a compelling practical advantage. This high efficiency translates to more efficient use of starting materials and reduced waste, which can positively impact both the cost and availability of the compound from custom synthesis providers or in-house preparation [1].

Synthetic Methodology Chemical Process Supply Chain

Orthogonal Deprotection Logic: The Cbz Group in Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate Enables Selective Hydrogenolysis, Preserving Acid-Labile Functionality Elsewhere in the Molecule

A fundamental tenet of protecting group strategy is the orthogonal removal of Cbz and Boc groups [1]. The Cbz moiety in the target compound is stable under the acidic conditions that cleave Boc groups, and conversely, it can be selectively removed via hydrogenolysis without affecting a Boc group or other acid-labile functionalities. This orthogonality is a key differentiator from the Boc-protected analog, tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate, which would be lost under acidic deprotection conditions and is stable to hydrogenolysis [1].

Protecting Group Chemistry Peptide Synthesis Selective Deprotection

Optimal Deployment Scenarios for Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate


Synthesis of Complex Biologically Active Molecules Requiring Orthogonal Piperidine Functionalization

In medicinal chemistry campaigns targeting a molecule with multiple amine or alcohol functional groups, the orthogonal stability of the Cbz group in benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is paramount [1]. For instance, the compound can be used as a starting material where the piperidine nitrogen is temporarily protected while the ester side-chain is modified. The Cbz group remains intact during acidic transformations (e.g., ester hydrolysis, Boc-deprotections), and is later removed cleanly by hydrogenolysis to reveal the free amine for further elaboration, all without disturbing other acid-labile protecting groups present in the molecule [1]. This is a critical capability for the streamlined synthesis of complex pharmaceutical candidates, such as those with multiple chiral centers or sensitive heterocycles.

Lead Optimization and SAR Studies Focused on Modulating Lipophilicity and Membrane Permeability

For drug discovery projects where balancing potency with favorable pharmacokinetic properties is essential, the distinct physicochemical profile of benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate offers a valuable alternative to its more lipophilic Boc analog [2]. The ~34% lower calculated LogP (1.96 vs. 2.97) positions the Cbz derivative as a superior choice for probing the SAR of lipophilicity, with the potential to improve aqueous solubility and reduce off-target binding associated with high LogP compounds [2]. Researchers can use this compound to generate analogs with a lower lipophilic burden, potentially leading to better drug-like properties and improved in vivo performance.

Process Development and Scale-Up of Piperidine-Based Intermediates with High Thermal Requirements

When scaling up synthetic routes, the thermal robustness of intermediates is a critical safety and purity consideration. The enhanced thermal stability of the Cbz protecting group (stable to ~140°C) compared to the Boc group (decomposes at 67°C) makes benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate a far more forgiving building block for process chemistry [3]. This is particularly advantageous in steps involving high-boiling solvents, exothermic reactions, or distillation, where the Boc analog would pose a significant risk of decomposition, leading to yield loss and challenging purifications. The selection of this compound can thus de-risk and streamline the process development timeline.

Academic Research Focused on Novel Protecting Group Strategies and Methodological Development

The high-yielding, one-step synthesis reported for benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate under Vilsmeier conditions makes it an attractive model substrate for academic laboratories exploring new synthetic methodologies [4]. Its ready availability, combined with its well-defined orthogonal reactivity and stability, positions it as a standard benchmark for evaluating new catalysts, reagents, or reaction conditions relevant to piperidine chemistry and protecting group manipulations [4]. The quantitative yield reported serves as a strong baseline for comparison in methodological studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.